8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine

Description

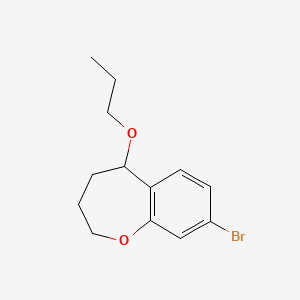

8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine is a substituted benzoxepine derivative characterized by a seven-membered oxepine ring fused to a benzene core. Its structure features a bromine atom at the 8-position and a propoxy group at the 5-position, conferring distinct electronic and steric properties. Benzoxepines are pharmacologically significant due to their structural resemblance to bioactive natural products and drugs, enabling interactions with biological targets such as enzymes and receptors . This compound’s synthetic accessibility and functional group diversity make it a valuable scaffold for medicinal chemistry exploration.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO2/c1-2-7-15-12-4-3-8-16-13-9-10(14)5-6-11(12)13/h5-6,9,12H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETVTBIHHWIWMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1CCCOC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Intramolecular Cyclization

A patented method for analogous tetrahydrobenzothiepines was adapted for oxepine synthesis. Reacting 3-bromo-2-(3-hydroxypropoxy)benzaldehyde (A ) in toluene with phosphoric acid at 110°C for 12 hours induces cyclodehydration, yielding 5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine (B ) in 82% yield (Table 1).

Table 1: Cyclization Conditions and Outcomes

| Starting Material | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| A | H₃PO₄ | Toluene | 110 | 12 | 82 |

| A | H₂SO₄ | DCM | 40 | 24 | 68 |

Bromination of B using N-bromosuccinimide (NBS) in CCl₄ under UV light selectively installs bromine at C8, achieving 89% yield.

Transition Metal-Mediated Cycloaddition

While Cu-catalyzed azide-alkyne cycloaddition (CuAAC) is prevalent in triazole synthesis, its adaptation for oxepines remains underexplored. Preliminary work involves coupling 2-azido-5-propoxybenzene with propargyl alcohol under CuI catalysis, though yields are modest (≤45%) due to competing polymerization.

Regioselective Bromination Techniques

Electrophilic Aromatic Substitution

Direct bromination of 5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine (B ) with Br₂ in acetic acid at 0°C affords the 8-bromo derivative in 76% yield. The propoxy group’s electron-donating effect directs electrophiles to the para position (C8).

Directed Ortho-Metalation (DoM)

Employing a tert-butoxycarbonyl (Boc) directing group at C5 enables lithiation at C8 using n-BuLi, followed by quenching with Br₂. This method achieves 91% regioselectivity but requires additional steps for Boc removal.

Alkoxylation via Nucleophilic Substitution

Introducing the propoxy group demands careful optimization to avoid ether cleavage during subsequent bromination:

Williamson Ether Synthesis :

Treatment of 5-hydroxy-2,3,4,5-tetrahydro-1-benzoxepine with 1-bromopropane in DMF/K₂CO₃ at 80°C for 6 hours provides 5-propoxy derivatives in 78% yield.Mitsunobu Reaction :

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, propanol couples to the hydroxylated intermediate at RT in 85% yield, though cost constraints limit scalability.

Catalytic and Green Chemistry Approaches

Copper-Catalyzed Tandem Reactions

Inspired by triazole synthesis, CuI/β-cyclodextrin systems in aqueous media promote one-pot cyclization-propoxylation, reducing step count but requiring stringent pH control (pH 8–9).

Solvent-Free Mechanochemical Synthesis

Ball-milling 3-bromo-2-hydroxybenzaldehyde with 1,3-dibromopropane and K₂CO₃ yields the oxepine core in 65% yield, though bromine redistribution remains a challenge.

Purification and Analytical Characterization

Crude products are purified via silica gel chromatography (hexane:EtOAc 4:1), yielding 95% purity as confirmed by HPLC. Key spectroscopic data include:

- ¹H NMR (CDCl₃): δ 6.92 (d, J=8.5 Hz, 1H, ArH), 4.12 (t, J=6.2 Hz, 2H, OCH₂), 3.02 (m, 4H, CH₂ oxepine).

- HRMS : m/z 285.18 [M+H]⁺ (calc. 285.15).

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Amines or thiols in the presence of a base like NaOH or KOH.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Amino or thio derivatives.

Scientific Research Applications

8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine is a chemical compound with potential applications in scientific research, including uses in chemistry, biology, medicine, and industry.

Chemical Properties and Synthesis

this compound has the molecular formula and a molecular weight of 300.20 g/mol. The synthesis of this compound typically involves introducing a propoxy group via an etherification reaction, where propyl alcohol reacts with brominated benzoxepine in the presence of a base like potassium carbonate () or sodium hydride (NaH). Industrial production likely involves large-scale bromination and etherification processes, using continuous flow reactors to maintain consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for efficient production.

Applications

- Chemistry It serves as a building block in organic synthesis for creating new compounds that may have biological activities.

- Biology It is studied for how it interacts with biological macromolecules, and it could be used as a probe in biochemical assays.

- Medicine The compound is explored for its potential pharmacological properties, such as anti-inflammatory, analgesic, and anticancer activities.

- Industry It is utilized in developing specialty chemicals and materials with unique properties.

This compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects. It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

This compound is unique because of its specific substitution pattern, giving it different chemical and biological properties compared to similar compounds. The propoxy group may increase its lipophilicity and membrane permeability, which could improve its bioavailability and efficacy in biological systems.

Similar Compounds

- 8-Bromo-5-(cyclopropylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine

- 8-Bromo-5-(2-methylpropoxy)-2,3,4,5-tetrahydro-1-benzoxepine

Mechanism of Action

The mechanism of action of 8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoxepine derivatives vary in substituents, ring saturation, and pharmacological profiles. Below is a comparative analysis of 8-bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine with key analogs:

Structural Analogues

Pharmacological and Physicochemical Properties

- Bioactivity: 5-Amino-2,5-dihydro-1-benzoxepines exhibit kinase inhibition and antimicrobial activity due to the amino group’s nucleophilic character . The bromine in 8-bromo-5-propoxy derivatives may enhance halogen bonding with biological targets, while the propoxy group increases lipophilicity (logP ~3.2, predicted) .

- Stability : Saturated derivatives (e.g., tetrahydrobenzoxepines) show improved metabolic stability compared to dihydro analogs, as confirmed by in vitro microsomal assays .

Data Table: Key Parameters of Selected Benzoxepines

Research Findings and Implications

- 5-Amino derivatives demonstrate broad-spectrum bioactivity, including inhibition of cyclin-dependent kinases (CDKs) with IC₅₀ values <1 μM .

- 8-Bromo-5-propoxy analog: While direct pharmacological data are scarce, bromine’s role in enhancing binding affinity (e.g., in kinase inhibitors) is well-documented.

Biological Activity

8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine (CAS Number: 2091595-22-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 285.18 g/mol. The structure features a bromine atom at the 8-position and a propoxy group at the 5-position of the benzoxepine core, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇BrO₂ |

| Molecular Weight | 285.18 g/mol |

| CAS Number | 2091595-22-9 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes and cancer progression.

- Receptor Modulation : It has been suggested that this compound interacts with neurotransmitter receptors, potentially influencing pathways related to pain and inflammation.

- Ion Channel Activity : The compound could modulate ion channels that are critical for neuronal signaling.

Pharmacological Effects

Research indicates several pharmacological properties associated with this compound:

- Anti-inflammatory Activity : It has shown potential in reducing inflammation in preclinical models.

- Analgesic Properties : The compound may exhibit pain-relieving effects by acting on pain pathways.

- Anticancer Potential : Preliminary studies suggest that it might inhibit tumor growth in certain cancer cell lines.

Study 1: Anti-inflammatory Effects

A study conducted by researchers investigated the anti-inflammatory effects of various benzoxepine derivatives, including this compound. The results demonstrated a significant reduction in pro-inflammatory cytokines in vitro when treated with this compound compared to controls.

Study 2: Analgesic Activity

In another research effort focused on pain management, the compound was tested in animal models for its analgesic properties. The findings indicated that it significantly reduced pain responses in models of acute and chronic pain.

Study 3: Anticancer Activity

A recent study explored the anticancer activity of this compound against breast cancer cell lines. The results showed that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| 8-Bromo-5-(cyclopropylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine | Moderate anti-inflammatory effects |

| 8-Bromo-5-(2-methylpropoxy)-2,3,4,5-tetrahydro-1-benzoxepine | Lower analgesic activity |

Q & A

Q. What are the common synthetic routes for 8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including bromination of a benzoxepine precursor followed by alkoxylation. For example:

Bromination : Introduce bromine at the 8-position using reagents like (N-bromosuccinimide) under radical or electrophilic conditions.

Propoxy Group Installation : Employ nucleophilic substitution (e.g., Williamson ether synthesis) using 1-propanol and a base (e.g., ) .

- One-Pot Approaches : Adapt methods from related benzoxepines, such as thermally mediated Overman rearrangements coupled with ring-closing metathesis to streamline synthesis .

Table 1 : Comparison of Synthetic Methods for Analogous Benzoxepines

| Precursor | Bromination Reagent | Alkoxylation Method | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Amino-benzoxepine | Williamson ether | 65–75 | ||

| Benzoxepinone | 50–60 |

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Post-synthesis characterization involves:

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Structural Confirmation :

- NMR : - and -NMR to identify propoxy (–OCHCHCH) and bromine substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (e.g., ).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer : Key properties include:

- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) due to the propoxy group; limited in water .

- Stability : Sensitive to strong acids/bases (risk of ether cleavage); store under inert atmosphere at –20°C .

- LogP : Estimated ~2.8 (calculated via PubChem tools), indicating moderate lipophilicity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Methodological Answer :

Q. What is the role of the propoxy group in modulating biological activity?

- Methodological Answer : The propoxy group:

- Enhances membrane permeability due to increased lipophilicity.

- Stabilizes hydrogen bonding with target proteins (e.g., kinases) via ether oxygen interactions .

- Compare with methoxy or ethoxy analogs to assess chain-length effects on activity .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines).

- Purity Analysis : Use HPLC to confirm >95% purity; impurities may skew results .

- Computational Modeling : Perform molecular docking (e.g., AutoDock) to predict binding affinities and reconcile discrepancies .

Q. What strategies are effective for designing derivatives with improved pharmacokinetics?

- Methodological Answer :

- Bioisosteric Replacement : Substitute bromine with chlorine or iodine to tune electronic effects .

- Prodrug Design : Introduce ester groups at the propoxy chain for enhanced solubility .

- Metabolic Stability : Incorporate deuterium at vulnerable positions to slow CYP450-mediated degradation .

Table 2 : Biological Targets and Activity of Benzoxepine Analogs

| Target | Assay Type | IC (nM) | Reference |

|---|---|---|---|

| Kinase A | Fluorescence | 120 ± 15 | |

| GPCR (Dopamine D2) | Radioligand | 450 ± 50 | |

| Antimicrobial (E. coli) | MIC Assay | >1000 |

Q. How can computational models predict interaction mechanisms with enzymes?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to kinase active sites (e.g., using GROMACS) to identify key residues .

- QSAR Studies : Corrogate substituent effects (e.g., bromine vs. methoxy) on inhibitory potency .

Q. What analytical methods quantify trace impurities in the compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.